molecular formula C23H30N2O4S B2609607 methyl 5,5,7,7-tetramethyl-2-[4-(propan-2-yloxy)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate CAS No. 887901-12-4

methyl 5,5,7,7-tetramethyl-2-[4-(propan-2-yloxy)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate

Cat. No.: B2609607
CAS No.: 887901-12-4
M. Wt: 430.56
InChI Key: RGCGPFQSEOUBKU-UHFFFAOYSA-N
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Description

Methyl 5,5,7,7-tetramethyl-2-[4-(propan-2-yloxy)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5,5,7,7-tetramethyl-2-[4-(propan-2-yloxy)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate involves multiple steps, starting from readily available starting materials. The key steps typically include the formation of the thieno[2,3-c]pyridine core, followed by the introduction of the benzamido group and the esterification to form the carboxylate ester. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 5,5,7,7-tetramethyl-2-[4-(propan-2-yloxy)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups to their corresponding reduced forms.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines) for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Methyl 5,5,7,7-tetramethyl-2-[4-(propan-2-yloxy)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It may be used in studies involving enzyme inhibition, protein binding, and cellular signaling pathways.

    Medicine: The compound has potential therapeutic applications, including as a drug candidate for treating certain diseases.

    Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of methyl 5,5,7,7-tetramethyl-2-[4-(propan-2-yloxy)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular processes and signaling pathways. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5,5,7,7-tetramethyl-2-[4-(propan-2-yloxy)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate
  • 2-Methyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)propan-1-ol
  • 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane

Uniqueness

This compound stands out due to its unique combination of functional groups and its potential for diverse applications. Its structural complexity and reactivity make it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

methyl 5,5,7,7-tetramethyl-2-[(4-propan-2-yloxybenzoyl)amino]-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N2O4S/c1-13(2)29-15-10-8-14(9-11-15)19(26)24-20-17(21(27)28-7)16-12-22(3,4)25-23(5,6)18(16)30-20/h8-11,13,25H,12H2,1-7H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGCGPFQSEOUBKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)C(NC(C3)(C)C)(C)C)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 5,5,7,7-tetramethyl-2-[4-(propan-2-yloxy)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate
Reactant of Route 2
Reactant of Route 2
methyl 5,5,7,7-tetramethyl-2-[4-(propan-2-yloxy)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate
Reactant of Route 3
Reactant of Route 3
methyl 5,5,7,7-tetramethyl-2-[4-(propan-2-yloxy)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate
Reactant of Route 4
Reactant of Route 4
methyl 5,5,7,7-tetramethyl-2-[4-(propan-2-yloxy)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate
Reactant of Route 5
methyl 5,5,7,7-tetramethyl-2-[4-(propan-2-yloxy)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate
Reactant of Route 6
methyl 5,5,7,7-tetramethyl-2-[4-(propan-2-yloxy)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate

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